molecular formula C22H23N3O3 B1193008 (1-methyl-5-nitro-3-phenyl-1H-inden-2-yl)-(4-methylpiperazin-1-yl)methanone

(1-methyl-5-nitro-3-phenyl-1H-inden-2-yl)-(4-methylpiperazin-1-yl)methanone

Cat. No.: B1193008
M. Wt: 377.4 g/mol
InChI Key: BBPOBHFPZPRPGB-UHFFFAOYSA-N
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Description

KML110 is a synthetic organic compound known for its unique chemical structure and biological activity. It is classified as a ligand and has been studied for its interactions with various biological targets. The compound’s molecular formula is C22H23N3O3, and it has a molecular weight of 377.17 .

Preparation Methods

The synthesis of KML110 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:

Industrial production methods for KML110 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as preparative liquid chromatography may be employed for purification .

Chemical Reactions Analysis

KML110 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

Major products formed from these reactions include various derivatives of KML110 with modified functional groups, which can be further studied for their biological activity.

Scientific Research Applications

KML110 has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of KML110 involves its interaction with specific molecular targets, such as nucleobindin-1. The compound modulates the activity of these targets, leading to changes in cellular processes. The pathways involved include hydrolytic and oxidative metabolism of endocannabinoids, which are crucial for various physiological functions .

Comparison with Similar Compounds

KML110 can be compared with other similar compounds, such as:

The uniqueness of KML110 lies in its specific binding affinity and modulation of nucleobindin-1, which distinguishes it from other similar compounds. This unique interaction profile makes KML110 a valuable tool for studying lipid-binding proteins and their roles in cellular processes .

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

(1-methyl-5-nitro-3-phenyl-1H-inden-2-yl)-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C22H23N3O3/c1-15-18-9-8-17(25(27)28)14-19(18)21(16-6-4-3-5-7-16)20(15)22(26)24-12-10-23(2)11-13-24/h3-9,14-15H,10-13H2,1-2H3

InChI Key

BBPOBHFPZPRPGB-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)C1=C(c2ccccc2)c2c(C1C)ccc(c2)[N+](=O)[O-]

Canonical SMILES

CC1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C1C(=O)N3CCN(CC3)C)C4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KML110;  KML 110;  KML-110.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-methyl-5-nitro-3-phenyl-1H-inden-2-yl)-(4-methylpiperazin-1-yl)methanone
Reactant of Route 2
(1-methyl-5-nitro-3-phenyl-1H-inden-2-yl)-(4-methylpiperazin-1-yl)methanone
Reactant of Route 3
(1-methyl-5-nitro-3-phenyl-1H-inden-2-yl)-(4-methylpiperazin-1-yl)methanone
Reactant of Route 4
(1-methyl-5-nitro-3-phenyl-1H-inden-2-yl)-(4-methylpiperazin-1-yl)methanone
Reactant of Route 5
(1-methyl-5-nitro-3-phenyl-1H-inden-2-yl)-(4-methylpiperazin-1-yl)methanone
Reactant of Route 6
(1-methyl-5-nitro-3-phenyl-1H-inden-2-yl)-(4-methylpiperazin-1-yl)methanone

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